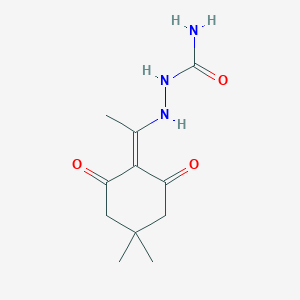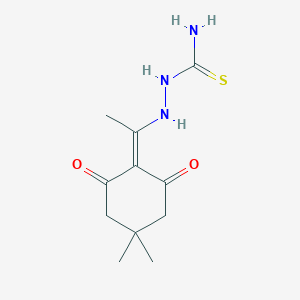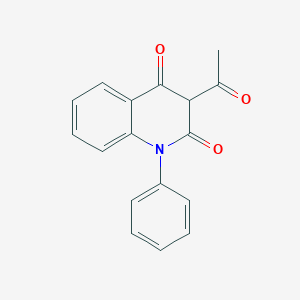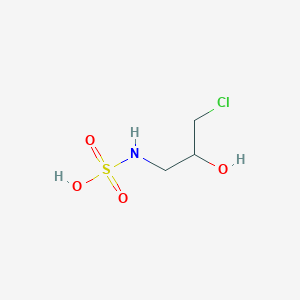
Eosin Y disodium salt, dye content 85%, indicator
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eosin Y disodium salt is a synthetic dye widely used as a photoredox catalyst in organic synthesis . It is a xanthene dye used for the differential staining of connective tissue and cytoplasm .
Synthesis Analysis
Eosin Y disodium salt is synthesized and used as a photoredox catalyst in organic synthesis . It has been used in various synthetic transformations .Molecular Structure Analysis
The empirical formula of Eosin Y disodium salt is C20H6Br4Na2O5 . It is a xanthene dye and its molecular weight is 647.89 .Chemical Reactions Analysis
Eosin Y disodium salt has been used as a photoredox catalyst in organic synthesis . It has been used in various reactions, including energy transfer and electron transfer processes .Physical And Chemical Properties Analysis
Eosin Y disodium salt is soluble in ethanol . It has a maximum absorption wavelength of 520 nm and a maximum emission wavelength of 540 nm .Mecanismo De Acción
Target of Action
Eosin Y disodium salt, a xanthene dye, is primarily used for the differential staining of connective tissue and cytoplasm . It binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine .
Mode of Action
Upon excitation by visible light, Eosin Y undergoes rapid intersystem crossing to the triplet excited state . This triplet excited state of Eosin Y is both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can act as an energy transfer agent, and there has been a growing interest in its potential as an electron transfer agent . For instance, it has been found to act as a direct hydrogen atom transfer catalyst .
Biochemical Pathways
Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . It can promote both direct and indirect hydrogen atom transfer (HAT) processes . In the direct HAT pathway, the excited photocatalyst abstracts a hydrogen atom from a substrate to generate the active radical species . In indirect HAT processes, the excited photocatalyst is able to activate another additive or co-catalyst by a single electron transfer (SET) or energy transfer .
Result of Action
In histopathology, Eosin Y disodium salt is applied as a counterstain after hematoxylin and before methylene blue . Tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red .
Action Environment
Eosin Y disodium salt is water-soluble, and may spread in water systems . It is also known to be stable under normal temperatures and pressures . .
Safety and Hazards
Direcciones Futuras
The use of Eosin Y disodium salt as a photoredox catalyst in organic synthesis is expanding at a significant rate . It offers a lower cost, greener alternative to precious metals in photocatalysis . The research interests are in the field of sustainable synthetic organic chemistry with a particular focus on the development and application of new photocatalytic synthetic methodologies .
Propiedades
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXXHPAEZLILP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br4Na2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025234 |
Source


|
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17372-87-1 |
Source


|
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)


![acetic acid;(1Z)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate](/img/structure/B8006776.png)
